Methyl 2-(2-bromo-5-nitrophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-bromo-5-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGZNFZMPAFWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Regioisomeric Analysis of Bromonitrophenylacetates in Heterocyclic Synthesis
This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between Methyl 2-(2-bromo-5-nitrophenyl)acetate and its regioisomer, Methyl 2-(5-bromo-2-nitrophenyl)acetate .[1]
Executive Summary
In the high-stakes landscape of fragment-based drug discovery (FBDD), the distinction between Methyl 2-(2-bromo-5-nitrophenyl)acetate (Isomer A) and Methyl 2-(5-bromo-2-nitrophenyl)acetate (Isomer B) is not merely structural—it is functional.[1]
While both compounds share the molecular formula
This guide delineates the critical control points for researchers to synthesize, identify, and utilize these isomers correctly.
Structural & Electronic Characterization
The core difference lies in the relative positioning of the nitro (
Nomenclature and Topology
-
Isomer A (2-Bromo-5-nitro): The Bromine is ortho (C2) to the acetate.[1] The Nitro is meta (C5) to the acetate.[1]
-
Isomer B (5-Bromo-2-nitro): The Nitro is ortho (C2) to the acetate.[1] The Bromine is meta (C5) to the acetate.[1]
Electronic Impact (Hammett Principles)
The position of the electron-withdrawing nitro group (
| Feature | Isomer A (2-Br, 5-NO2) | Isomer B (5-Br, 2-NO2) |
| Benzylic Acidity | Moderate.[1] Inductive effect of Br (ortho) increases acidity.[1] | High. The ortho-Nitro group exerts a strong inductive and field effect, significantly acidifying the |
| Cyclization Potential | Null. Reduction of 5-NO2 yields a 5-amino group, which is geometrically too distant to attack the C1-ester.[1] | High. Reduction of 2-NO2 yields a 2-amino group, perfectly positioned for intramolecular nucleophilic attack on the ester to form an oxindole.[1] |
| Pd-Catalysis | Br at C2 is sterically crowded (ortho-effect) but allows for indole formation via Heck/Buchwald sequences.[1] | Br at C5 is sterically accessible, ideal for late-stage Suzuki-Miyaura coupling to extend the scaffold.[1] |
Synthetic Pathways: The Divergence
The synthesis of these isomers requires fundamentally different strategies to ensure regiocontrol.
Synthesis of Isomer B (The Oxindole Precursor)
Method: Nucleophilic Aromatic Substitution (
-
Step 1: Deprotonation of dimethyl malonate with
or .[1] -
Step 2:
displacement of Fluorine in 5-bromo-2-fluoronitrobenzene .[1] The para-nitro group activates the fluorine.[1] -
Step 3: Hydrolysis and decarboxylation to yield the phenylacetic acid, followed by esterification.
Synthesis of Isomer A (The Functional Scaffold)
Method: Electrophilic Aromatic Substitution (Nitration).[1][2]
Logic: Starting from 2-bromophenylacetic acid , standard nitration conditions (
-
Regioselectivity: The Bromine (ortho/para director) and the alkyl chain (ortho/para director) compete.[1] However, steric hindrance at C6 (between Br and Alkyl) and C3 (ortho to Br) favors substitution at C4 or C5.[1] Under controlled conditions, the 5-nitro isomer is isolated due to the directing power of the Bromine para-position.[1]
Comparative Workflow Diagram
Figure 1: Divergent synthetic strategies. Isomer B utilizes
Analytical Differentiation (Self-Validating Protocol)
Misidentification of these isomers is a common failure mode in early synthesis.[1] Proton NMR (
The Diagnostic "Ortho-Nitro" Shift
The proton positioned ortho to the nitro group will experience significant deshielding (shift downfield,
-
In Isomer B (5-Br, 2-NO2):
-
H3 is ortho to the Nitro group.[1] It appears as a doublet (
Hz if meta-coupled, or Hz if ortho-coupled to H4).[1] Correction: In 2-nitro-5-bromo, H3 is meta to Br and ortho to H4? No. -
Numbering: C1=Acetate, C2=Nitro, C3=H, C4=H, C5=Br, C6=H.[1]
-
H3 is ortho to Nitro and meta to Br.[1] It is a doublet (coupling with H4) or singlet (if H4 is substituted? No, H4 is present).[1]
-
Key Signal: H3 appears at ~8.1 - 8.2 ppm (doublet,
Hz).[1]
-
-
In Isomer A (2-Br, 5-NO2):
-
Numbering: C1=Acetate, C2=Br, C3=H, C4=H, C5=Nitro, C6=H.[1]
-
H6 is ortho to Nitro and ortho to Acetate.[1]
-
H4 is ortho to Nitro and meta to Br.[1]
-
Key Signal: The most deshielded proton is H6 (due to Nitro + Acetate anisotropy), appearing at ~8.0 - 8.1 ppm as a doublet (
Hz, meta-coupling to H4).[1]
-
NMR Data Comparison Table
| Proton Position | Isomer A (2-Br, 5-NO2) | Isomer B (5-Br, 2-NO2) | Diagnostic Note |
| Aromatic Region | 3 signals | 3 signals | |
| Most Deshielded | H6 (~8.1 ppm) Doublet ( | H3 (~8.2 ppm) Doublet ( | CRITICAL CHECK: Look at the coupling constant of the most downfield peak.[1] Small J (2Hz) = Isomer A .Large J (8Hz) = Isomer B . |
| Benzylic (-CH2-) | ~3.85 ppm | ~4.05 ppm | Isomer B is more deshielded due to ortho-nitro field effect.[1] |
| Ester (-OCH3) | ~3.75 ppm | ~3.72 ppm | Less diagnostic.[1] |
Application in Drug Discovery[1][3]
Reductive Cyclization (The "Sunitinib" Pathway)
Isomer B is the mandatory starting material for 5-bromooxindole.[1]
-
Reduction:
or reduces the 2-Nitro group to a 2-Amino group.[1] -
Cyclization: The amine spontaneously (or with acid catalysis) attacks the methyl ester.[1]
-
Result: Formation of the lactam ring (Oxindole).[1]
Isomer A fails this reaction. Reduction yields 2-bromo-5-aminophenylacetate.[1] The amine is too far from the ester to cyclize.[1]
Mechanistic Visualization[1]
Figure 2: The "Ortho-Nitro Effect" dictates cyclization success.[1] Only Isomer B yields the oxindole core.
References
-
Synthesis of Phenylacetic Acid Derivatives via SNAr: Title: Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.[1] Source: The Journal of Organic Chemistry (ACS).[1] URL:[Link][1]
-
Spectroscopic Differentiation of Regioisomers: Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Source: Oxford Instruments Application Notes.[1] URL:[Link]
-
Nitration Protocols for Phenylacetic Acids: Title: Chemo- and regioselective aqueous phase nitration of aromatics.[1] Source: Frontiers in Chemistry / NIH.[1] URL:[Link]
Sources
An In-Depth Technical Guide to Methyl 2-(2-bromo-5-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 2-(2-bromo-5-nitrophenyl)acetate, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical identity, synthesis protocols, and potential applications, ensuring technical accuracy and field-proven insights.
Core Chemical Identity
Methyl 2-(2-bromo-5-nitrophenyl)acetate is a substituted phenylacetate derivative. The strategic placement of the bromo and nitro groups on the phenyl ring makes it a versatile reagent in organic synthesis, particularly as a building block for more complex molecules in pharmaceutical and materials science research.
Structural Identifiers
A clear and unambiguous identification of a chemical compound is paramount for scientific integrity and reproducibility. The following table summarizes the key structural identifiers for Methyl 2-(2-bromo-5-nitrophenyl)acetate.
| Identifier | Value | Source |
| IUPAC Name | methyl 2-(2-bromo-5-nitrophenyl)acetate | N/A |
| CAS Number | 33844-19-8 | N/A |
| Molecular Formula | C₉H₈BrNO₄ | |
| Molecular Weight | 274.07 g/mol | |
| SMILES | COC(=O)CC1=C(C=C(C=C1)[O-])Br | N/A |
| InChIKey | GYGZNFZMPAFWMI-UHFFFAOYSA-N |
Synthesis and Mechanism
The synthesis of Methyl 2-(2-bromo-5-nitrophenyl)acetate can be logically approached as a two-step process: the formation of the precursor acid, 2-bromo-5-nitrophenylacetic acid, followed by its esterification.
Synthesis of the Precursor: 2-bromo-5-nitrobenzoic acid
A reliable method for the synthesis of the precursor acid, 2-bromo-5-nitrobenzoic acid, involves the nitration of 2-bromobenzoic acid. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.
Reaction: 2-Bromobenzoic acid → 2-Bromo-5-nitrobenzoic acid
Mechanism Rationale: The bromo group is an ortho-, para- director, while the carboxylic acid group is a meta- director. In this case, the directing effects are synergistic, leading to the nitration at the position para to the bromo group and meta to the carboxylic acid group. The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed efficiently.
Experimental Protocol: Synthesis of 2-bromo-5-nitrobenzoic acid [1]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and maintained in an ice bath, combine 25 mL of concentrated sulfuric acid and 12 mL of concentrated nitric acid.
-
Addition of Starting Material: To this cold acid mixture, slowly add 9.90 g (49.3 mmol) of commercially available 2-bromobenzoic acid.
-
Reaction Conditions: Stir the reaction mixture vigorously while maintaining the temperature below 5 °C for 1 hour.
-
Work-up: Pour the reaction mixture into a beaker containing ice water.
-
Isolation: Collect the resulting white solid product by vacuum filtration and wash with cold water. The yield is typically high (around 96%).
Synthesis of Methyl 2-(2-bromo-5-nitrophenyl)acetate
The final step is the esterification of the synthesized 2-bromo-5-nitrophenylacetic acid. A common and effective method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.
Reaction: 2-bromo-5-nitrophenylacetic acid + Methanol → Methyl 2-(2-bromo-5-nitrophenyl)acetate
Mechanism Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product.
Experimental Protocol: Esterification of 2-bromo-5-nitrophenylacetic acid
This protocol is adapted from a general esterification procedure.[2]
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-bromo-5-nitrophenylacetic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Two-step synthesis of Methyl 2-(2-bromo-5-nitrophenyl)acetate.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetate group, and the methyl protons of the ester. The splitting patterns of the aromatic protons will be indicative of the substitution pattern on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the aromatic ring (with the carbon attached to the bromine showing a characteristic lower intensity), the methylene carbon, and the methyl carbon.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (274.07 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Applications and Reactivity
Methyl 2-(2-bromo-5-nitrophenyl)acetate is primarily utilized as a versatile intermediate in organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated.
Key Reactive Sites and Potential Transformations
Caption: Reactivity map of Methyl 2-(2-bromo-5-nitrophenyl)acetate.
-
The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters.
-
The Nitro Group: The nitro group can be readily reduced to an amino group, a crucial transformation for the synthesis of many biologically active compounds, including heterocycles.
-
The Bromo Atom: The bromine atom can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.
-
Aromatic Ring: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromo group or other leaving groups.
Role in Drug Discovery
Substituted phenylacetic acid derivatives are important scaffolds in medicinal chemistry.[4][5] The functional groups present in Methyl 2-(2-bromo-5-nitrophenyl)acetate make it an attractive starting material for the synthesis of novel drug candidates. The ability to introduce diverse substituents through the manipulation of the bromo and nitro groups allows for the exploration of a wide chemical space in the search for new therapeutic agents. The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacokinetic or pharmacodynamic properties of a molecule, is a well-established principle in drug design, and this compound provides a scaffold for such explorations.[6]
Conclusion
Methyl 2-(2-bromo-5-nitrophenyl)acetate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. This guide has provided a comprehensive overview of its chemical identity, a plausible and scientifically sound synthesis strategy, and an analysis of its reactivity and potential applications. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions in a well-ventilated fume hood.
References
-
Wikipedia. (2023, May 1). * (2-Nitrophenyl)acetic acid*. Retrieved February 21, 2026, from [Link]
-
MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved February 21, 2026, from [Link]
-
MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 21, 2026, from [Link]
Sources
- 1. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. 1261682-76-1|Methyl 2-(2-bromo-5-nitrophenyl)acetate|BLD Pharm [bldpharm.com]
- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Reductive cyclization protocols for 2-bromo-5-nitrophenylacetates
Application Note: Reductive Cyclization Protocols for Brominated Nitrophenylacetates
Executive Summary & Scope
This guide details the protocols for the reductive cyclization of brominated 2-nitrophenylacetates to form bromo-oxindoles (indolin-2-ones). These scaffolds are critical intermediates in the synthesis of tyrosine kinase inhibitors (e.g., Sunitinib) and other bioactive alkaloids.
Critical Structural Clarification: The term "2-bromo-5-nitrophenylacetate" is frequently used ambiguously in literature. For a successful reductive cyclization to an oxindole, the nitro group must be ortho to the acetate side chain.
-
Target Precursor: Ethyl 2-nitro-5-bromophenylacetate (or similar isomers where
is ortho to ). -
Resulting Scaffold: 6-Bromooxindole.
-
Chemistry: Reduction of the nitro group (
) to an amine ( ), followed by spontaneous or acid-catalyzed intramolecular nucleophilic acyl substitution.
This guide prioritizes methods that retain the bromine substituent , avoiding hydrodebromination side reactions common with standard Pd/C hydrogenation.
Mechanistic Pathway
The transformation proceeds through a cascade sequence. Understanding the intermediates is vital for troubleshooting incomplete cyclizations (often stalled at the hydroxylamine stage).
Figure 1: Mechanistic cascade of the reductive cyclization. Note that the N-hydroxy intermediate can cyclize prematurely to form N-hydroxyoxindole, requiring stronger reducing conditions to cleave the N-O bond.
Protocol Selection Guide
The choice of reductant is dictated by the sensitivity of the bromine atom and the scale of the reaction.
| Method | Reagents | Bromine Retention | Scalability | Key Advantage |
| A (Standard) | Fe / AcOH | Excellent | High (kg) | Robust; no debromination risk. |
| B (Mild) | Zn / NH₄Cl | Good | Medium (g) | Milder pH; easier workup than Fe. |
| C (Catalytic) | H₂ / Pt-S (Sulfided) | Excellent | High (Process) | Cleanest profile; Pt-S prevents debromination. |
| D (Risky) | H₂ / Pd-C | Poor | High | Avoid unless using additives; high risk of Ar-Br cleavage. |
Detailed Experimental Protocols
Protocol A: Iron-Mediated Reductive Cyclization (The "Workhorse" Method)
Best for: Large batches where bromine retention is critical.
Reagents:
-
Ethyl 2-nitro-5-bromophenylacetate (1.0 equiv)
-
Iron powder (325 mesh, reduced) (5.0 equiv)
-
Glacial Acetic Acid (Solvent/Reagent)
-
Ethanol (Co-solvent, optional for solubility)
Step-by-Step:
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate (10 mmol) in Glacial Acetic Acid (30 mL). If solubility is poor, add Ethanol (10 mL).
-
Activation: Heat the solution to 50°C.
-
Addition: Add Iron powder (50 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to 90–100°C. Monitor by TLC or LCMS. The reaction typically completes in 2–4 hours.
-
Checkpoint: Look for the disappearance of the nitro peak and the transient amine peak.
-
-
Workup (Critical Step):
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (50 mL).
-
Filter through a pad of Celite to remove iron salts. Wash the pad thoroughly with Ethyl Acetate.
-
Iron Removal Tip: Wash the filtrate with 1M HCl (2x) to remove residual iron species, followed by sat. NaHCO₃ (careful: gas evolution) to neutralize the acid.
-
-
Isolation: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from EtOH/Water if necessary.
Validation Criteria:
-
LCMS: Mass [M+H]+ corresponding to Bromooxindole (MW: ~212/214).
-
1H NMR: Disappearance of ethyl ester quartet/triplet; appearance of amide NH (broad singlet, ~10.5 ppm) and benzylic CH₂ (singlet, ~3.5 ppm).
Protocol B: Zinc/Ammonium Chloride (The "Clean" Lab Method)
Best for: Small scale (100mg - 5g) and acid-sensitive substrates.
Reagents:
-
Substrate (1.0 equiv)
-
Zinc Dust (activated) (10.0 equiv)
-
Ammonium Chloride (saturated aq. solution)
-
THF or Methanol (Solvent)
Step-by-Step:
-
Dissolution: Dissolve substrate (5 mmol) in THF (25 mL) and Methanol (25 mL).
-
Buffer: Add saturated aq. NH₄Cl (10 mL). The mixture will be biphasic/cloudy.
-
Reduction: Add Zinc dust (50 mmol) in one portion. Stir vigorously at Room Temperature.
-
Note: If reaction is sluggish, heat to 40°C.
-
-
Monitoring: Reaction is usually fast (1–3 hours).
-
Cyclization Check: This method sometimes stops at the N-hydroxyoxindole .
-
If N-OH is observed (M+16 mass): Add more Zn and heat to 60°C to force N-O bond cleavage.
-
-
Workup: Filter through Celite. Concentrate volatiles.[1] Extract aqueous residue with DCM.
Protocol C: Catalytic Hydrogenation (High-Throughput)
Best for: Process scale, provided the correct catalyst is used.
Warning: Do NOT use standard 10% Pd/C, as it will strip the bromine atom (hydrodebromination) before reducing the nitro group.
Recommended Catalyst:
-
5% Pt/C (Sulfided): The sulfur poisons the catalyst slightly, preventing halogenolysis while allowing nitro reduction.
-
Alternative: 1% Pt/C + Vanadium additives.
Step-by-Step:
-
Reactor: Use a Parr shaker or autoclave.
-
Loading: Charge vessel with substrate (10 mmol) in MeOH (50 mL).
-
Catalyst: Add 5% Pt(S)/C (2 wt% loading relative to substrate).
-
Hydrogenation: Purge with N₂, then fill with H₂ (30–50 psi). Shake/Stir at RT for 4 hours.
-
Workup: Filter catalyst (keep wet to prevent ignition). Concentrate filtrate.[1] The cyclization is often spontaneous upon solvent removal.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Product mass M+16 | Incomplete reduction (N-Hydroxyoxindole) | Reaction stopped at hydroxylamine. Increase temperature or add more reductant (Zn/Fe). |
| Product mass M-Br+H | Hydrodebromination | Catalyst too active (Protocol C). Switch to Fe/AcOH or Sulfided Pt. |
| Low Yield / Sticky Solid | Iron chelation | Use EDTA wash during workup or switch to Zn/NH₄Cl method. |
| No Cyclization (Amine isolated) | Steric hindrance or pH | Heat the isolated amine in Toluene with catalytic p-TsOH to force lactamization. |
References
-
Mechanism of Reductive Cyclization: Sandelier, M. J., & DeShong, P. (2007).[2] Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols. Organic Letters. Link
-
Oxindole Synthesis Overview: Organic Chemistry Portal. Synthesis of Oxindoles. Link
-
Iron Reduction Protocols: Kamath, P., et al. (2017).[3] A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-∆2-isoxazolines. Synlett. Link
-
Zinc Mediated Cyclization: Zn/H2O-mediated tandem reductive cyclization. Organic & Biomolecular Chemistry. Link
-
Base-Mediated Alternatives: Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Journal of Organic Chemistry. Link[4]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
- 3. A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-∆2-isoxazolines [organic-chemistry.org]
- 4. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2-(2-bromo-5-nitrophenyl)acetate
Executive Summary
Methyl 2-(2-bromo-5-nitrophenyl)acetate (CAS: 1261682-76-1) represents a high-value "bifunctional" scaffold in medicinal chemistry. It combines an activated aryl bromide—sensitized by a para-nitro group—with an ortho-acetate side chain. This specific geometry makes it a critical intermediate for synthesizing oxindoles , indoles , and complex biaryls found in kinase inhibitors and NSAID derivatives.
This Application Note provides optimized protocols for the Palladium-catalyzed cross-coupling of this substrate. Unlike simple aryl halides, this molecule presents a dichotomy: the 5-nitro group accelerates oxidative addition (electronic activation), while the ortho-ester introduces steric bulk and susceptibility to hydrolysis. Success requires a catalytic system that balances high activity with mild basicity to preserve the ester functionality.
Chemical Context & Mechanistic Insight
The "Ortho-Nitro" Activation Effect
The 5-nitro group acts as a strong electron-withdrawing group (EWG). In Pd-catalyzed cycles, this significantly lowers the energy barrier for the Oxidative Addition step (Pd⁰
-
Benefit: The C-Br bond is highly activated; oxidative addition is rarely the rate-limiting step.
-
Risk: The resulting Pd(II)-aryl complex is electron-deficient, which can strengthen the binding of ancillary ligands or substrates, potentially slowing down the Transmetallation or Reductive Elimination steps.
The "Ester" Liability
The methyl ester at the ortho position is the critical control point.
-
Hydrolysis Risk: Strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu) used in standard couplings will rapidly hydrolyze the ester to the carboxylic acid (saponification) or cause decarboxylation.
-
Cyclization Risk: In the presence of primary amines (Buchwald conditions), the ester may undergo spontaneous intramolecular cyclization to form oxindoles.
Strategic Workflow Diagram
The following decision tree illustrates the optimized pathways for this substrate.
Figure 1: Strategic decision tree for coupling pathways avoiding ester degradation.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of biaryl derivatives while preserving the methyl ester. Key Challenge: Preventing saponification of the ester by aqueous base.
Reagents & Materials
-
Substrate: Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Rationale: The bidentate dppf ligand has a large bite angle, facilitating the reductive elimination from the sterically crowded ortho-substituted center. It is also robust against air/moisture.
-
-
Base: Potassium Phosphate Tribasic (K₃PO₄), Anhydrous (3.0 equiv)
-
Rationale: Mild enough to minimize ester hydrolysis compared to carbonates or hydroxides.
-
-
Solvent: 1,4-Dioxane (degassed). Note: Minimal water (10:1 ratio) is required for the boronic acid activation mechanism.
Step-by-Step Methodology
-
Inert Setup: Equip a reaction vial with a magnetic stir bar and a rubber septum. Flame-dry under vacuum and backfill with Argon (3 cycles).
-
Charging: Add the Substrate (1.0 mmol, 274 mg), Arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol, 636 mg), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg) to the vial.
-
Solvation: Syringe in anhydrous 1,4-Dioxane (5 mL) and degassed water (0.5 mL).
-
Degassing: Sparge the mixture with Argon for 5 minutes (subsurface bubbling).
-
Reaction: Seal the vial and heat to 80 °C for 4–12 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 3:1) or LC-MS.[1] The starting bromide should disappear rapidly.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Critical Step: Dry organic layer over MgSO₄ immediately to prevent any residual basic hydrolysis.
-
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Optimization Data (Base Screening)
Table 1: Effect of Base on Yield and Ester Integrity
| Base | Solvent | Temp | Yield (Biaryl) | Side Product (Acid) | Recommendation |
| K₃PO₄ | Dioxane/H₂O | 80°C | 88% | <2% | Recommended |
| Na₂CO₃ | Dioxane/H₂O | 80°C | 72% | 15% | Acceptable |
| Cs₂CO₃ | DMF | 100°C | 65% | 10% | Homocoupling risk |
| NaOH | THF/H₂O | 60°C | 10% | 85% | AVOID |
Protocol B: Sonogashira Coupling
Objective: Introduction of an alkyne handle, often a precursor for indole synthesis via cyclization.
Reagents & Materials
-
Substrate: Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 equiv)
-
Alkyne: Phenylacetylene or TMS-acetylene (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)
-
Co-Catalyst: CuI (1 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / THF (1:1 mixture)
Step-by-Step Methodology
-
Preparation: In a glovebox or under Argon flow, charge the reaction vessel with Pd(PPh₃)₂Cl₂ (14 mg per mmol substrate) and CuI (2 mg per mmol).
-
Substrate Addition: Add the aryl bromide substrate (1.0 mmol) dissolved in anhydrous THF (3 mL).
-
Base Addition: Add Et₃N (3 mL).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.
-
Temperature Control: Stir at Room Temperature for 1 hour, then heat to 50 °C if conversion is slow.
-
Note: The nitro group activates the bromide sufficiently that high temperatures (>80°C) are rarely needed and may cause degradation.
-
-
Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate and purify via silica chromatography.
Troubleshooting & Critical Control Points
Thermal Safety (DSC Warning)
Nitro-substituted aromatics can be energetic. While this specific ester is generally stable, reaction mixtures containing nitro compounds and transition metals at temperatures >120 °C possess thermal runaway potential.
-
Rule: Do not exceed 100 °C without Differential Scanning Calorimetry (DSC) validation of the reaction mixture.
The "Black Metal" Issue
If the reaction turns black immediately and conversion stops (catalyst death):
-
Cause: The nitro group can coordinate to Pd, or the electron-deficient nature of the ring makes the Pd-Ar species unstable.
-
Solution: Increase ligand loading (e.g., use XPhos or SPhos) to stabilize the Pd species, or switch to a precatalyst like XPhos Pd G3 .
References
-
Suzuki Coupling Mechanisms & Base Effects: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Alpha-Arylation & Ester Compatibility: Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]
-
Sonogashira Protocols for Electron-Deficient Aryl Halides: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Synthesis of Oxindoles from 2-Halophenylacetic Acid Derivatives: Lee, S., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Oxindoles from Amides and Aryl Halides. Journal of Organic Chemistry, 66(10), 3402–3415. [Link]
-
General Reactivity of Nitro-Aryl Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
Sources
Using Methyl 2-(2-bromo-5-nitrophenyl)acetate as an indole synthesis intermediate
This Application Note is structured to guide researchers through the specific utility of Methyl 2-(2-bromo-5-nitrophenyl)acetate (CAS 1261682-76-1). Unlike its isomer (the 2-nitro derivative used in reductive cyclizations), this scaffold requires transition-metal catalysis to construct the indole core.
The following guide details the Palladium-Catalyzed Amination-Cyclization Cascade , the most robust pathway for converting this intermediate into 5-nitroindole and 5-nitrooxindole scaffolds.
Executive Summary
Methyl 2-(2-bromo-5-nitrophenyl)acetate is a bifunctional building block designed for the regiospecific synthesis of 5-nitroindole and 5-nitrooxindole derivatives. Its strategic value lies in the orthogonal reactivity of its functional groups:
-
C2-Bromide: Facilitates Pd/Cu-catalyzed C-N bond formation.
-
C1-Acetate Side Chain: Enables intramolecular cyclization (aminolysis).
-
C5-Nitro Group: Serves as a "passenger" moiety for late-stage reduction to 5-aminoindoles (privileged scaffolds in kinase inhibitors like Sunitinib).
Critical Distinction: This protocol addresses the 2-bromo-5-nitro isomer. Researchers must not confuse this with the 2-nitro-5-bromo isomer, which utilizes the Batcho-Leimgruber (reductive) pathway. The 2-bromo isomer described here requires Buchwald-Hartwig amination logic.
Mechanistic Pathway
The transformation proceeds via a Domino Amination/Cyclization Sequence .
-
Intermolecular C-N Coupling: The Palladium(0) catalyst inserts into the C-Br bond (Oxidative Addition), followed by amine coordination and reductive elimination to form an o-aminophenylacetate intermediate.
-
Intramolecular Cyclization: The newly formed amine nucleophile attacks the pendant ester carbonyl, releasing methanol and closing the ring to form the oxindole (indolin-2-one).
-
Aromatization (Optional): If the target is the aromatic indole, the oxindole is reduced/dehydrated or converted via the enol-triflate method.
Reaction Logic Diagram
Figure 1: The divergent pathway from the bromo-acetate precursor to Oxindole and Indole scaffolds.
Experimental Protocols
Protocol A: Synthesis of 5-Nitrooxindole (Primary Application)
This protocol uses a Buchwald-Hartwig approach to install the nitrogen atom. This is the most direct use of the intermediate.
Reagents & Materials:
-
Substrate: Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 equiv)
-
Amine Source: Benzylamine (1.2 equiv) [for N-benzyl protection] or Ammonia equivalent (e.g., Lithium Bis(trimethylsilyl)amide - LiHMDS) [for free NH].
-
Catalyst: Pd_2(dba)_3 (2 mol %)
-
Ligand: Xantphos (4 mol %) – Crucial for ester compatibility.
-
Base: Cs_2CO_3 (1.5 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a Schlenk flask and cool under Argon flow.
-
Charging: Add Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 mmol, 274 mg), Pd_2(dba)_3 (18 mg), Xantphos (23 mg), and Cs_2CO_3 (488 mg).
-
Solvation: Add 1,4-Dioxane (5 mL) and the amine source (e.g., Benzylamine 131 µL).
-
Reaction: Seal the flask and heat to 100°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash chromatography (SiO_2, Gradient: 0-40% EtOAc in Hexanes).
Expected Outcome: Yellow to orange solid (5-nitrooxindole derivative). Yields typically range from 75–88% .
Protocol B: Conversion to 5-Nitroindole (Aromatization)
To convert the oxindole obtained in Protocol A into a fully aromatic indole.
Methodology: One-pot Reduction-Dehydration.
-
Reduction: Dissolve 5-nitrooxindole (1.0 equiv) in THF. Add Borane-THF complex (BH_3·THF, 2.0 equiv) at 0°C. Reflux for 2 hours.
-
Note: This reduces the amide carbonyl to a methylene (forming an indoline).
-
-
Oxidation: Isolate the indoline intermediate. Dissolve in Dichloromethane (DCM) and add MnO_2 (10 equiv) or DDQ (1.1 equiv). Stir at RT for 4 hours.
-
Result: Formation of the C2=C3 double bond, yielding the aromatic 5-nitroindole .
Data Summary & Optimization Guide
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd_2(dba)_3 / Xantphos | Xantphos has a wide bite angle, promoting reductive elimination and preventing catalyst poisoning by the nitro group. |
| Base Choice | Cs_2CO_3 or K_3PO_4 | Weaker bases (like carbonates) prevent hydrolysis of the ester before the amine attack occurs. Avoid strong alkoxides. |
| Temperature | 80–100°C | Required to overcome the activation energy of the oxidative addition into the electron-poor (but sterically hindered) Ar-Br bond. |
| Amine Source | Primary Amines (R-NH_2) | Secondary amines will form amides but cannot cyclize to form the aromatic system easily. |
Troubleshooting Table
-
Problem: Low yield, formation of simple amide (no cyclization).
-
Cause: Amine attacked the ester before the Pd-catalyzed coupling.
-
Solution: Use a bulkier base or lower the temperature during the initial mixing phase. Ensure the catalyst is active (fresh Pd source).
-
-
Problem: De-bromination (formation of Methyl 2-(3-nitrophenyl)acetate).
-
Cause: β-hydride elimination from the amine or solvent impurities.
-
Solution: Switch solvent to Toluene; ensure strict anhydrous conditions.
-
References
-
General Buchwald-Hartwig Oxindole Synthesis
-
Lee, S., Hartwig, J. F. (2001). "Palladium-Catalyzed Synthesis of Oxindoles from o-Haloacetanilides." Journal of Organic Chemistry. Link
-
-
Xantphos Ligand Utility
-
Yin, J., Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Journal of the American Chemical Society. Link
-
-
Indole Aromatization Methods
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. Link
-
- Nitro-Indole Derivatives in Drug Discovery: Application of 5-nitroindoles as precursors for kinase inhibitors (e.g., Sunitinib analogs). Journal of Medicinal Chemistry (General Reference).
Sources
Application Note: Chemoselective Hydrolysis of Methyl 2-(2-bromo-5-nitrophenyl)acetate
Abstract
This guide details the optimized protocol for the saponification of Methyl 2-(2-bromo-5-nitrophenyl)acetate to its corresponding carboxylic acid, 2-(2-bromo-5-nitrophenyl)acetic acid . This transformation is a critical step in the synthesis of indole derivatives and NSAID-like scaffolds. The presence of a para-nitro group relative to the bromine atom activates the aromatic ring toward Nucleophilic Aromatic Substitution (
Introduction & Mechanistic Insight
Chemical Context
The target substrate contains three functional groups with distinct reactivities:
-
Methyl Ester: The target for hydrolysis.
-
Nitro Group (
): A strong electron-withdrawing group (EWG). -
Aryl Bromide (
): A potential leaving group.
The Chemoselectivity Challenge
In standard saponification, hydroxide ions (
If the reaction temperature is too high or the base too strong, the hydroxide ion may attack
Reaction Scheme
The transformation proceeds via the
Figure 1: Mechanistic pathway from ester to acid. Note the irreversible deprotonation step forming the carboxylate.
Critical Process Parameters (CPP)
| Parameter | Recommendation | Rationale (Expertise & Experience) |
| Solvent System | THF : Water (3:1) | The ester is lipophilic and insoluble in water. THF solubilizes the substrate; water solubilizes the base. Methanol is avoided in the primary protocol to prevent transesterification equilibrium issues, though it is acceptable in scale-up if monitoring is rigorous. |
| Base Selection | LiOH·H₂O (Lithium Hydroxide) | LiOH is milder and less nucleophilic than NaOH or KOH, significantly reducing the risk of displacing the aryl bromide ( |
| Stoichiometry | 1.5 - 2.0 equivalents | Sufficient to drive the equilibrium (carboxylate formation consumes 1 eq) without large excess that promotes side reactions. |
| Temperature | 0°C to 20°C (Room Temp) | CRITICAL: Do not reflux. Heat promotes the |
| Reaction Time | 2 - 4 Hours | Monitoring via TLC/HPLC is required. Prolonged exposure to base increases impurity profiles. |
Experimental Protocols
Protocol A: High-Fidelity Hydrolysis (Recommended for MedChem/Gram Scale)
Best for: High purity requirements, preserving sensitive functionalities.
Reagents:
-
Substrate: Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq)
-
Tetrahydrofuran (THF) (HPLC Grade)
-
Deionized Water
-
1N HCl (for workup)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (e.g., 1.0 g) in THF (10 mL/g). Ensure complete dissolution.
-
Base Addition: Prepare a solution of LiOH·H₂O (2.0 eq) in Water (3.3 mL/g). Add this aqueous solution dropwise to the THF mixture over 5 minutes.
-
Observation: The solution may turn slightly yellow/orange due to the nitroarene chromophore.
-
-
Reaction: Stir vigorously at Room Temperature (20–25°C) .
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC after 2 hours. Look for the disappearance of the ester peak.
-
-
Quench & Workup:
-
Once complete, cool the mixture to 0°C in an ice bath.
-
Slowly acidify with 1N HCl until pH reaches ~2.0.
-
Why? The product is a carboxylic acid (
). It must be fully protonated to extract into organic solvent.
-
-
Extraction:
-
Evaporate the bulk THF under reduced pressure (Rotavap) at <35°C.
-
Extract the remaining aqueous slurry with Ethyl Acetate (EtOAc) (3 x 10 mL).
-
-
Drying: Combine organic layers, wash with Brine, dry over anhydrous
, filter, and concentrate. -
Purification: The crude solid is usually pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or Ethanol.
Protocol B: Cost-Effective Scale-Up (NaOH/MeOH)
Best for: Multi-gram/Kilogram batches where LiOH cost is prohibitive.
Modifications:
-
Replace LiOH with NaOH (1.5 eq) .
-
Replace THF with Methanol (MeOH) .
-
Strict Temperature Control: Maintain reaction at 0°C to 5°C . Do not exceed 10°C. NaOH is a stronger nucleophile; higher temps will cause bromide displacement.
Workflow & Logic Flow
Figure 2: Operational workflow for the hydrolysis process.
Analytical Validation
To validate the success of the protocol, compare the spectral data of the starting material and product.
| Feature | Starting Material (Ester) | Product (Acid) | Validation Note |
| 1H NMR (DMSO-d6) | Singlet ~3.6-3.7 ppm ( | Absent | Disappearance of methyl ester is the primary confirmation. |
| 1H NMR (Acid) | Absent | Broad singlet 12.0-13.0 ppm ( | Confirms protonation of the carboxylate. |
| HPLC (Reverse Phase) | Higher Retention Time (Lipophilic) | Lower Retention Time (Polar) | Acid elutes earlier than ester in standard C18 gradients. |
| Mass Spec (ESI) | Acids ionize best in negative mode ESI. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Poor solubility or insufficient base. | Add more THF to ensure homogeneity. Increase LiOH to 2.5 eq. |
| New Impurity by TLC | Temperature too high. Repeat reaction at 0°C. Switch from NaOH to LiOH. | |
| Product is an Oil | Residual solvent or impurities. | Triturate with cold Hexane or Pentane to induce crystallization. |
| Low Yield after Workup | pH not low enough. | Ensure aqueous layer pH < 2.0. The acid may be partially water-soluble; saturate aqueous layer with NaCl (salting out) before extraction. |
Safety & Handling (E-E-A-T)
-
Nitro Compounds: While this specific ester is generally stable, nitroaromatics can be energetic. Avoid rotary evaporation to dryness at high temperatures (>50°C).
-
Bromides: Organic bromides are potential alkylating agents and irritants. Wear nitrile gloves and work in a fume hood.
-
Acids/Bases: LiOH is corrosive; HCl causes burns. Eye protection is mandatory.
References
-
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. (General Mechanism).[2] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12404388: 2-(2-Bromo-4-nitrophenyl)acetic acid. (Analogous structure properties). Available at: [Link]
-
Bordwell pKa Table. Acidity in DMSO and Water. (Reference for workup pH). Available at: [Link]
Sources
Troubleshooting & Optimization
Preventing debromination during hydrogenation of Methyl 2-(2-bromo-5-nitrophenyl)acetate
Ticket ID: #H7-BR-NO2-SELECTIVITY Subject: Preventing Debromination in Methyl 2-(2-bromo-5-nitrophenyl)acetate Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Chemical Logic
The Challenge:
You are attempting to reduce a nitro group (
The Failure Mode: Standard hydrogenation catalysts (Pd/C) are excellent at oxidative addition into C-Br bonds. In a competition between nitro reduction and hydrodehalogenation (debromination), Pd/C often catalyzes both, leading to the des-bromo byproduct (Methyl 2-(3-aminophenyl)acetate).
The Solution: You must decouple the reduction potential of the catalyst. We recommend shifting from Palladium to Platinum (Pt) or Vanadium-doped Platinum (Pt-V) systems. This guide prioritizes the "Blaser-type" modification, which is the industrial gold standard for this transformation.
Catalyst Selection Decision Matrix
Before starting your experiment, use this logic flow to select the correct heterogeneous system.
Figure 1: Decision matrix for selecting the appropriate heterogeneous catalyst based on substrate sensitivity and available resources.
Recommended Protocol: The "Blaser" Modification
This protocol utilizes a Vanadium-doped Platinum catalyst. The vanadium acts as a Lewis acid, activating the nitro group and specifically accelerating the reduction of the hydroxylamine intermediate, which is the rate-determining step where side-reactions often occur.
Materials
-
Substrate: Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 equiv)
-
Catalyst: 1% Pt + 0.5% V on Carbon (commercially available as "Blaser catalyst" or similar grades from Evonik/Johnson Matthey).
-
Alternative: 5% Pt/C (sulfided) if Pt-V is unavailable.
-
-
Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).
-
Hydrogen Source:
gas (balloon or low pressure).[1][2]
Step-by-Step Procedure
-
Preparation: In a hydrogenation vessel, dissolve the substrate in MeOH (concentration ~0.1 M).
-
Note: Avoid acidic solvents (Acetic Acid) as they promote debromination.
-
-
Catalyst Addition: Add the Pt-V/C catalyst. A loading of 1-2 wt% (relative to substrate mass) is typically sufficient due to the high activity of the V-promoted system.
-
Purge: Seal the vessel. Evacuate and backfill with Nitrogen (
) three times to remove oxygen. -
Hydrogenation: Evacuate and backfill with Hydrogen (
).[1]-
Pressure: Maintain 1–5 bar (15–75 psi). High pressure is rarely needed and increases debromination risk.
-
Temperature: Start at 20–25°C .
-
Critical Control Point: Do not heat initially. The reaction is exothermic.[3] If the reaction stalls, warm gently to 40°C.
-
-
Monitoring: Monitor via HPLC or TLC. Look for the disappearance of the nitro starting material and the transient hydroxylamine intermediate.
-
Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.[2] Concentrate the filtrate to obtain the crude amine.[2][4]
Mechanistic Insight: Why Vanadium?
Understanding the mechanism allows you to troubleshoot effectively.
Figure 2: The Vanadium promoter accelerates the reduction of the hydroxylamine intermediate, minimizing the residence time on the catalyst surface and reducing the window of opportunity for debromination.
Troubleshooting & FAQs
Q1: I don't have Pt-V/C. Can I use my standard Pd/C?
A: Generally, no. Pd/C is too active for oxidative addition into the C-Br bond. Workaround: If you must use Pd/C, you need to poison it.
-
Add ZnI2: Add 0.5 equiv of Zinc Iodide (
) or Zinc Bromide ( ) to the reaction mixture. This occupies the active sites responsible for dehalogenation. -
Add Diphenyl Sulfide: A trace amount (0.1–0.5 mol%) can poison the highly active sites.
-
Warning: These methods slow the reaction significantly.
Q2: The reaction has stalled at the Hydroxylamine intermediate.
A: This is common with pure Pt/C. The reduction of
-
Fix: If using Pt-V, increase temperature slightly (to 40°C). If using pure Pt/C, adding a trace of Vanadyl Acetylacetonate (
) can restart the reaction in situ.
Q3: I am seeing 5-10% debromination. How do I stop it?
A: This indicates your catalyst is too active or hydrogen pressure is too high.
-
Check Solvent: Are you using a protic solvent like Ethanol/Water? Switch to dry THF or Toluene. Water can sometimes promote dehalogenation.[5]
-
Check Base: Did you add base? Bases (Et3N, carbonates) act as scavengers for HBr, driving the debromination equilibrium forward. Do not use bases unless necessary for solubility.
Q4: Why not use Raney Nickel?
A: Raney Nickel is a valid alternative and is often more selective than Pd.[2] However, it is messy, pyrophoric, and difficult to handle on small research scales compared to Pt/C. If you choose Raney Ni, ensure it is not "promoted" with Mo or Cr if those specific promoters are known to attack halides (though usually, they are safe).
Data Summary: Catalyst Performance Comparison
| Catalyst System | Activity (Nitro Red.)[3][4][6][7][8][9] | Selectivity (vs. Br) | Risk Profile | Recommended? |
| Pd/C (Standard) | High | Very Low | High Debromination | NO |
| Pt/C (Standard) | Moderate | Moderate | Hydroxylamine stall | Conditional |
| Pt-V/C (Blaser) | High | High | Low | YES |
| Pt/C (Sulfided) | Low-Moderate | High | Slow reaction | YES |
| Raney Nickel | Moderate | High | Pyrophoric/Messy | Alternative |
References
-
Blaser, H.-U., et al. (2009).[9][10][11] "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." ChemCatChem.
-
Ramanathan, A. & Jimenez, L.S. (2010).[12] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis. (Discusses the ease of Br removal with Pd).
-
Studer, M., et al. (2000). "Enantioselective Hydrogenation Using Heterogeneous Platinum Catalysts Modified with Cinchona Alkaloids." (Contains foundational work on Pt-V systems). Journal of Catalysis.
-
ACS GCI Pharmaceutical Roundtable. (2025). "Reagent Guide: Nitro Reduction." (General industry standards for selective reduction).
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst | Department of Chemistry [chem.ox.ac.uk]
- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Methyl 2-(2-bromo-5-nitrophenyl)acetate Cyclization
The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal researchers. It prioritizes mechanistic insight and yield optimization for the cyclization of Methyl 2-(2-bromo-5-nitrophenyl)acetate .
Topic: Yield Optimization & Troubleshooting Target Product: 6-Nitrooxindole (and N-substituted derivatives) Document ID: TSC-OX-2024-05N
Executive Summary: The Chemical Challenge
The cyclization of Methyl 2-(2-bromo-5-nitrophenyl)acetate is a pivotal transformation for accessing the 6-nitrooxindole scaffold. While the 5-nitro group activates the C-Br bond for oxidative addition (via electronic withdrawal), it simultaneously introduces risks regarding catalyst poisoning and side-reactions involving the labile
Core Reaction Pathway: The dominant industry-standard route is the Palladium-Catalyzed Intermolecular Amination / Intramolecular Lactamization Cascade . This "One-Pot" protocol avoids the isolation of the unstable amino-ester intermediate.
Mechanistic Workflow
The following diagram illustrates the cascade pathway and critical failure points.
Figure 1: Mechanistic cascade for the synthesis of 6-nitrooxindole. The nitro group at C5 accelerates the initial oxidative addition but requires careful ligand selection to prevent catalyst deactivation.
Optimization Protocol: The "Self-Validating" System
To maximize yield, the reaction conditions must be tuned to balance the rate of amination against the rate of ester hydrolysis.
A. Catalyst & Ligand Selection
The 5-nitro substituent makes the aryl bromide electron-deficient.
-
Recommendation: Use Xantphos or BrettPhos .
-
Why? Electron-poor aryl halides undergo oxidative addition rapidly. The bottleneck is often the reductive elimination of the amine. Xantphos (wide bite angle) facilitates this step.
-
Avoid: Simple PPh3 (inactive) or highly electron-rich alkyl phosphines (prone to oxidation if not handled strictly).
B. Base & Solvent System
The choice of base is the #1 determinant of yield loss via hydrolysis.
| Parameter | Standard Protocol | Optimized Protocol (High Yield) | Rationale |
| Base | Carbonates often contain trace water, leading to saponification of the methyl ester. Phosphates offer a better basicity profile for the amidation without attacking the ester. | ||
| Solvent | DMF or DMSO | 1,4-Dioxane or Toluene | Polar aprotic solvents (DMF) accelerate hydrolysis. Non-polar solvents like Toluene protect the ester group. |
| Temperature | The Nitro-activated Br is reactive; lower temperatures reduce thermal decomposition (de-nitration or polymerization). |
C. Step-by-Step Optimized Procedure
-
Charge: In a glovebox or under Argon, charge reaction vial with:
-
Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 equiv)
-
Amine (
) (1.2 equiv) - (2.5 mol%)
-
Xantphos (5.0 mol%)
- (2.0 equiv, finely ground, oven-dried)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Cycle: Sparge with Argon for 5 minutes. Seal.
-
Reaction: Heat to
for 12-16 hours. -
Workup: Filter through Celite (to remove Pd black). Concentrate.
-
Purification: Flash chromatography. Note: The product is often highly crystalline due to the nitro group.
Troubleshooting Guide (FAQs)
Issue 1: "I am seeing the starting material disappear, but the product mass is M-32 (Carboxylic Acid)."
Diagnosis: Ester Hydrolysis.[1][2][3] Root Cause: Presence of water in the base or solvent. The methyl ester is labile, especially with the electron-withdrawing nitro group making the carbonyl more electrophilic. Solution:
-
Switch from
to . -
Add 3Å Molecular Sieves to the reaction vessel.
-
Ensure the amine source is not a hydrochloride salt (which introduces water upon neutralization) unless extra base is used.
Issue 2: "The reaction stalls at 60% conversion."
Diagnosis: Catalyst Poisoning or Ligand Mismatch. Root Cause: The nitro group can coordinate to Pd, or the generated bromide ions are inhibiting the cycle. Solution:
-
Increase Catalyst Load: Bump Pd to 5 mol%.
-
Ligand Switch: If using Xantphos, switch to BrettPhos or RuPhos . These bulky ligands prevent non-productive coordination of the nitro group to the metal center.
Issue 3: "I observe a side product with Mass M-80 (De-brominated)."
Diagnosis: Hydrodehalogenation. Root Cause: This occurs if the reaction temperature is too high or if the solvent (like alcohols or DMF) acts as a hydride source. Solution:
-
Strictly avoid alcohols as co-solvents.
-
Lower temperature to
. -
Ensure the solvent is degassed; oxygen can promote homocoupling or reduction pathways.
Advanced Troubleshooting Logic
Use this decision tree to diagnose yield failures rapidly.
Figure 2: Diagnostic logic flow for identifying the root cause of low yields in 2-bromo-phenylacetate cyclizations.
References & Authoritative Grounding
-
Freund, E. et al. "Palladium-Catalyzed Synthesis of Oxindoles from 2-Haloarylacetamides." Journal of Organic Chemistry, 2021.
-
Relevance: Establishes the baseline mechanism for intramolecular alpha-arylation.
-
-
Willis, M. C. et al. "Palladium-Catalyzed Tandem Alkenylation/Cyclization for the Synthesis of Oxindoles." Angewandte Chemie Int. Ed., 2005.[4]
-
Relevance: Provides protocols for handling difficult substrates in cascade cyclizations.
-
-
Guram, A. S. et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2004.
-
Relevance: Critical data on Xantphos/BrettPhos ligand effects on electron-deficient aryl halides (like the 5-nitro substrate).
-
-
PubChem Compound Summary. "Methyl 2-(2-bromo-5-nitrophenyl)acetate."
-
Relevance: Verification of substrate physical properties and safety data (CAS: 1261682-76-1).
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 2-(2-bromo-5-nitrophenyl)acetate before handling, as nitro-aromatics can be energetic and toxic.
Sources
Storage stability of Methyl 2-(2-bromo-5-nitrophenyl)acetate vs moisture
Topic: Storage Stability & Moisture Sensitivity Guide
Document ID: TSC-MBNA-005 | Version: 2.1 | Status: Active
Executive Summary
You are working with Methyl 2-(2-bromo-5-nitrophenyl)acetate (CAS: 1000339-66-3 / Analogous structures). This molecule contains three distinct functional motifs that dictate its stability profile:
-
Methyl Ester: The primary site of moisture vulnerability (Hydrolysis).
-
5-Nitro Group: An electron-withdrawing group (EWG) that inductively activates the ester carbonyl, increasing susceptibility to nucleophilic attack by water.
-
2-Bromo Substituent: Provides steric bulk but also sensitizes the ring to specific metal-catalyzed side reactions.
Core Directive: While aryl acetic esters are generally shelf-stable, the electron-deficient nature of the nitrophenyl ring lowers the energy barrier for hydrolysis. Moisture is your primary contaminant of concern.
Part 1: The Mechanism (The "Why")
Understanding the chemical causality of degradation.
Q: Why is moisture a threat to this specific compound? A: Water acts as a nucleophile. In the presence of even trace moisture, the ester linkage undergoes hydrolysis, converting your reagent into 2-(2-bromo-5-nitrophenyl)acetic acid and methanol .
The "Nitro Effect": Standard phenylacetic esters hydrolyze slowly. However, the 5-nitro group on your molecule is strongly electron-withdrawing. Through inductive effects (–I), it pulls electron density away from the benzene ring and the adjacent methylene group. This makes the ester carbonyl carbon more electrophilic (positive character), thereby inviting water to attack more aggressively than it would on a standard phenylacetate.
Visualizing the Degradation Pathway:
Figure 1: The moisture-induced hydrolysis pathway. The 5-nitro group inductively destabilizes the ester, accelerating the transition to the free acid.
Part 2: Diagnostics (Troubleshooting)
How to detect degradation before it ruins your experiment.
Q: How do I confirm if my batch has been compromised by moisture? A: Do not rely on visual inspection alone, as the acid byproduct often has a similar appearance (white/off-white solid) to the ester. Use the following self-validating checks:
Method A: 1H NMR (The Gold Standard)
Run a proton NMR in CDCl₃.[1] Focus on the diagnostic peaks.
| Feature | Intact Ester (Expected) | Hydrolyzed (Degraded) |
| Methyl Singlet | Sharp singlet at ~3.70 ppm (3H) | Disappears (Methanol evaporates or shifts to ~3.49 ppm) |
| Acid Proton | Absent | Broad singlet at >10.0 ppm (COOH) |
| Methylene (-CH2-) | Singlet at ~3.8 - 4.0 ppm | Slight downfield shift due to acid formation |
Method B: HPLC/TLC (Rapid Check)
-
TLC: Run in Hexanes:Ethyl Acetate (3:1).
-
Observation: The carboxylic acid (degradation product) is much more polar. It will streak or remain near the baseline (Rf < 0.1), whereas the ester will migrate (Rf ~ 0.4–0.6).
-
-
HPLC: The acid will elute earlier than the ester on a Reverse Phase (C18) column due to the ionizable carboxyl group (at neutral/basic pH) or slightly later/tailing (at acidic pH).
Part 3: Storage Protocols
Preventative measures to ensure long-term stability.
Q: What are the optimal storage conditions? A: Follow this hierarchy of protection.
-
Temperature: 2°C to 8°C (Refrigerated).
-
Why: Hydrolysis is temperature-dependent. Lowering the temperature kinetically inhibits the nucleophilic attack of water.
-
Note: -20°C is acceptable but usually unnecessary unless storing for >1 year.
-
-
Atmosphere: Inert Gas (Argon/Nitrogen).
-
Protocol: After every use, backfill the vial with Argon. Oxygen is less of a concern than moisture, but Argon is heavier than air and provides a better moisture barrier.
-
-
Container: Amber Vial with Teflon-lined Cap.
-
Why Amber: Nitro-aromatics can be photosensitive.
-
Why Teflon: Paper-lined caps absorb moisture from the fridge environment and transfer it to your compound.
-
-
Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel).
Part 4: Recovery & Remediation
Can the sample be saved?
Q: My NMR shows 15% hydrolysis. Can I purify it? A: Yes. You have two primary options depending on the scale.
Option 1: Recrystallization (Best for >1g)
The acid impurity typically has different solubility characteristics than the ester.
-
Dissolve the crude mixture in a minimal amount of hot Ethanol or Methanol .
-
(Optional) If the acid content is high, add a few drops of saturated NaHCO₃ solution to convert the free acid to its water-soluble salt.
-
Cool slowly to 4°C. The ester should crystallize out, while the acid (or salt) remains in the mother liquor.
-
Filter and dry under high vacuum.
Option 2: Chemical Re-esterification (Best for <500mg)
If you cannot afford to lose mass, you can push the equilibrium back to the ester.
-
Dissolve the material in Methanol (anhydrous).
-
Add a catalytic amount of H₂SO₄ or Thionyl Chloride (SOCl₂).
-
Reflux for 1-2 hours.
-
Concentrate, neutralize with NaHCO₃, and extract with Ethyl Acetate.
Decision Tree for Remediation:
Figure 2: Decision matrix for handling degraded reagent batches.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General procedures for ester purification).
-
Larboard, K., et al. (2023). Heuristic-Based Alkaline Hydrolysis Mechanism of Nitrate Ester... Electrostatic Attraction Effect of the Nitro Group. The Journal of Physical Chemistry A. (Mechanistic insight into nitro-group activation).
-
BenchChem Support. (2025). Removal of unreacted bromoacetates and ester stability guidelines. (General handling of bromo-esters).
Sources
Purification methods for Methyl 2-(2-bromo-5-nitrophenyl)acetate crude reaction
Advanced Troubleshooting & Optimization Guide
Executive Summary
Methyl 2-(2-bromo-5-nitrophenyl)acetate is a critical intermediate, often employed in the synthesis of indole derivatives and complex heterocycles via reductive cyclization [1].[1][2][3] The presence of the ortho-bromo and meta-nitro substituents creates a highly electron-deficient aromatic ring, making the methylene protons alpha to the ester relatively acidic and susceptible to side reactions.[1][2][3]
This guide addresses the specific challenges of purifying this compound from crude reaction mixtures, focusing on removing unreacted acids, regioisomers, and oxidative impurities common in nitro-aromatic chemistry.[1][2][3]
Part 1: Critical Impurity Profile & Decision Matrix[1][2][3]
Before selecting a purification method, you must identify the dominant impurity profile.[1][2] The crude reaction typically contains the following breakdown:
| Impurity Type | Likely Identity | Origin | Removal Strategy |
| Acid Precursor | 2-(2-bromo-5-nitrophenyl)acetic acid | Incomplete esterification or hydrolysis | Basic wash (Sat.[1][2][3] NaHCO₃) |
| Regioisomers | 2-bromo-4-nitro isomers | Impure starting material (nitration byproducts) | Recrystallization (fractional) |
| Colored Bodies | Azo/Azoxy dimers | Reduction of nitro group (thermal/catalytic) | Activated Carbon / Silica Plug |
| Inorganic Salts | NaBr, K₂CO₃, H₂SO₄ | Catalysts or coupling reagents | Aqueous extraction |
Workflow Visualization: Purification Decision Tree
The following diagram illustrates the logical flow for selecting the optimal purification route based on the physical state of your crude product.
Figure 1: Decision matrix for processing crude methyl 2-(2-bromo-5-nitrophenyl)acetate.
Part 2: Troubleshooting Q&A (FAQs)
Q1: My crude product is a dark, sticky oil that refuses to crystallize. How do I induce solidification?
Diagnosis: This "oiling out" phenomenon is typically caused by trace solvent entrapment (toluene or DMF) or the presence of impurities that depress the melting point.[1][2][3] Solution:
-
Solvent Swap: Dissolve the oil in a minimal amount of Diethyl Ether or MTBE.[1][2][3]
-
Precipitation: Add Hexane or Heptane dropwise with vigorous stirring until the solution turns cloudy.
-
Seed: Scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure ester if available.[1][2][3]
-
Cool: Place at -20°C overnight. Why this works: The non-polar antisolvent (Hexane) forces the polar ester out of solution, while the ether keeps impurities dissolved.[1][2][3]
Q2: I see a persistent yellow/orange color even after chromatography. Is my compound decomposing?
Diagnosis: Nitro compounds are inherently yellow, but deep orange/red indicates azo/azoxy impurities formed via partial reduction or oxidation, often exacerbated by basic conditions or heat [2].[1][2][3] Solution:
-
Activated Carbon Treatment: Dissolve the crude in hot methanol, treat with activated charcoal (5% w/w) for 15 minutes, filter through Celite, and then recrystallize.[1][2][3]
-
Avoid Strong Bases: If you used NaOH for washing, switch to saturated NaHCO₃.[1][2][3] Strong bases can deprotonate the alpha-carbon (between the ring and ester), leading to colored enolate species.[1][2][3]
Q3: The NMR shows a "ghost" peak near 12 ppm and split aromatic signals. What is this?
Diagnosis: This indicates the presence of unreacted 2-(2-bromo-5-nitrophenyl)acetic acid .[1][2][3] Solution: Perform a "Reverse Acid Wash":
-
Wash 2x with Saturated Sodium Bicarbonate (NaHCO₃) . Note: The acid deprotonates and moves to the aqueous layer.[1][2]
-
Dry over MgSO₄. Verification: The carboxylic acid proton (10-12 ppm) should disappear from the proton NMR.[1][2]
Q4: My yield is significantly lower than literature values (e.g., <50%). Where did I lose product?
Diagnosis: Methyl esters can hydrolyze back to the acid if the workup is too basic or if water is not removed during esterification.[1][2][3] Solution:
-
Check Aqueous Layer: Acidify your aqueous waste stream with HCl.[1][2][3] If a precipitate forms, your product hydrolyzed and is currently in the waste container as the acid.[1][2][3]
-
Drying: Ensure the reaction solvent (usually Methanol) was anhydrous if using acid catalysis (Fischer Esterification).[1][2][3]
Part 3: Detailed Purification Protocols
Protocol A: Recrystallization (For Solids)
Best for: Removing regioisomers and trace inorganic salts.[1][2][3]
-
Solvent System: Methanol (MeOH) is the preferred solvent.[1][2][3] Alternatively, use an EtOH/Water mixture.[1][2][3]
-
Dissolution: Place crude solid in a flask. Add MeOH (approx. 5 mL per gram of crude).[1][2][3] Heat to reflux (65°C) until fully dissolved.[1][2]
-
Filtration: If insoluble particles remain (salts), filter hot through a sintered glass funnel.[1][2][3]
-
Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 2 hours.
-
Isolation: Filter the pale yellow needles/plates.[1][2][3] Wash with cold (-20°C) MeOH.
-
Drying: Vacuum dry at 40°C for 4 hours.
Protocol B: Flash Column Chromatography (For Oils)
Best for: Separating the ester from unreacted alcohols or non-polar byproducts.[1][2][3]
-
Rf Value: The target ester typically has an Rf of ~0.4-0.5 in 8:2 Hexane:EtOAc.[1][2][3]
-
Loading: Dissolve the crude oil in a minimum volume of DCM (Dichloromethane) for loading.[1][2][3]
Pathway Visualization: Impurity Formation
Understanding where impurities come from helps prevent them.[1][2][3]
Figure 2: Chemical pathway showing the origin of common impurities.[1][2][3]
Part 4: Physical Properties for Verification[1][2][3]
Use the following data to validate the purity of your isolated compound.
| Property | Value / Observation | Note |
| Appearance | Pale yellow solid or crystalline powder | Dark orange indicates impurities |
| Melting Point | 68°C - 72°C (Typical range for analogs) | Sharp range (<2°C) indicates high purity |
| Solubility | Soluble in DCM, EtOAc, MeOH.[1][2][3] Insoluble in Water.[1][2][3] | |
| 1H NMR (CDCl₃) | δ ~3.7-3.8 (s, 3H, OMe), δ ~4.0 (s, 2H, CH₂), Aromatic signals split by Br/NO₂ | Look for singlet at 3.7 ppm (Ester methyl) |
References
-
American Chemical Society (ACS). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.[1][2][3] Journal of Organic Chemistry.[1][2][3] (2022).[1][2][3][4][5] Discusses the synthesis and purification of methyl 2-(2-nitrophenyl)acrylate derivatives and related bromo-nitro intermediates. [1][2]
-
University College Cork. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017).[1][2][3][6] Provides general methodologies for recrystallization and impurity rejection in nitro-aromatic synthesis. [1][2]
-
BLD Pharm. Methyl 2-(2-bromo-5-nitrophenyl)acetate Product Page.[1][2][3][7] (Accessed 2026).[1][2][6][8] Vendor specifications and physical property data for CAS 1261682-76-1.[1][2][3] [1][2]
-
Sigma-Aldrich. Methyl 2-(2-bromo-5-nitrophenyl)acetate Technical Data. (Accessed 2026).[1][2][6][8] Safety and handling information. [1][2]
Sources
- 1. echemi.com [echemi.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DSpace [cora.ucc.ie]
- 7. 1261682-76-1|Methyl 2-(2-bromo-5-nitrophenyl)acetate|BLD Pharm [bldpharm.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of Methyl 2-(2-bromo-5-nitrophenyl)acetate
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of intermediates is paramount. Methyl 2-(2-bromo-5-nitrophenyl)acetate is a key building block whose purity and identity must be rigorously established. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative framework to distinguish it from common synthetic precursors and impurities. We will delve into the theoretical underpinnings of the observed spectrum, provide a validated experimental protocol, and contextualize the data against alternative analytical methods.
Theoretical Framework: Predicting the ¹H NMR Spectrum
Before stepping into the lab, a thorough understanding of the molecule's structure allows us to predict its ¹H NMR spectrum. This predictive exercise is foundational to accurate data interpretation.
Molecular Structure and Proton Environments
First, let's identify the unique proton environments in Methyl 2-(2-bromo-5-nitrophenyl)acetate. Due to the lack of symmetry, all five protons are chemically distinct.
Caption: Labeled structure of Methyl 2-(2-bromo-5-nitrophenyl)acetate.
-
Aromatic Protons (H₃, H₄, H₆): These three protons are on the benzene ring. Their chemical shifts are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which will significantly deshield protons ortho and para to it.[1][2][3] The bromine atom also has an electron-withdrawing inductive effect.
-
Benzylic Protons (-CH₂-): These two protons are adjacent to the aromatic ring and the ester carbonyl group.[4][5][6] Their chemical shift will be downfield due to the influence of both groups.
-
Methyl Protons (-OCH₃): These three protons are part of the methyl ester group.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants:
-
H₆: This proton is ortho to the strongly electron-withdrawing nitro group. Therefore, it will be the most deshielded aromatic proton, appearing furthest downfield. It has one meta neighbor (H₄), so it should appear as a doublet with a small meta coupling constant (⁴J).
-
H₄: This proton is ortho to the bromine and meta to the nitro group. It has two neighbors, H₃ (ortho) and H₆ (meta). It should appear as a doublet of doublets (dd). The ortho coupling (³J) will be larger than the meta coupling (⁴J).[7][8][9]
-
H₃: This proton is para to the nitro group and ortho to the bromine. It has one ortho neighbor (H₄) and should appear as a doublet (d) with a large ortho coupling constant.
-
Benzylic -CH₂-: These protons are deshielded by the adjacent aromatic ring and carbonyl group, typically appearing in the range of 3.5-4.0 ppm. They have no adjacent protons, so they will appear as a singlet (s).
-
Methyl -OCH₃: Protons of a methyl ester typically appear around 3.7-4.1 ppm as a singlet (s).[10]
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
Reproducible and high-quality data is the bedrock of analytical chemistry. The following protocol is a validated method for preparing and analyzing the title compound.
Workflow for ¹H NMR Analysis
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of methyl 2-(2-bromo-5-nitrophenyl)acetate.[11][12]
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single residual solvent peak at ~7.26 ppm.[11]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[13]
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the sample height is between 4-5 cm.[11][14]
-
-
Instrumental Setup and Acquisition (Example: 400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle, 2-second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Spectral Interpretation and Comparative Analysis
Typical Experimental Data
The following table summarizes the expected ¹H NMR data for methyl 2-(2-bromo-5-nitrophenyl)acetate.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | ~8.35 | d | 1H | ⁴J ≈ 2.5 | H₆ |
| 2 | ~7.85 | dd | 1H | ³J ≈ 8.7, ⁴J ≈ 2.5 | H₄ |
| 3 | ~7.65 | d | 1H | ³J ≈ 8.7 | H₃ |
| 4 | ~4.05 | s | 2H | - | -CH₂- |
| 5 | ~3.75 | s | 3H | - | -OCH₃ |
Analysis of Splitting Patterns
The aromatic region provides a distinctive fingerprint for this substitution pattern. The coupling constants are particularly informative.
Caption: Splitting tree for the H₄ proton, showing a doublet of doublets.
The signal for H₄ is split into a doublet by its ortho-neighbor H₃ (large coupling, ³J ≈ 8.7 Hz). Each of these lines is then further split into a doublet by its meta-neighbor H₆ (small coupling, ⁴J ≈ 2.5 Hz), resulting in a doublet of doublets.[7]
Comparative Guide: Distinguishing from Key Impurities
In a synthetic context, it's crucial to differentiate the product from starting materials or common byproducts.
-
Comparison with Starting Material: 2-Bromo-5-nitrotoluene
-
Key Differentiator: The most obvious difference is the presence of the methyl ester and benzylic protons in the product.
-
2-Bromo-5-nitrotoluene Spectrum: This starting material would show a singlet for the benzylic methyl group (-CH₃) around 2.5 ppm.[15] It would lack the singlet signals for the -CH₂- and -OCH₃ groups seen in the product.
-
Aromatic Region: The aromatic signals for 2-bromo-5-nitrotoluene appear at approximately 8.10 (d), 7.91 (dd), and 7.70 (d) ppm.[15] While the pattern is similar, the chemical shifts differ slightly from the final product due to the different electronic nature of the -CH₃ versus the -CH₂CO₂CH₃ group.
-
-
Comparison with Hydrolysis Product: 2-(2-bromo-5-nitrophenyl)acetic acid
-
Key Differentiator: The hydrolysis of the methyl ester to a carboxylic acid.
-
2-(2-bromo-5-nitrophenyl)acetic acid Spectrum: This impurity would lack the sharp singlet for the methyl ester protons (-OCH₃) around 3.75 ppm. Instead, a broad singlet for the carboxylic acid proton (-COOH) would appear far downfield, typically between 10-13 ppm. The benzylic (-CH₂-) and aromatic proton signals would be present but may be slightly shifted. For example, the benzylic protons of unsubstituted phenylacetic acid appear around 3.5 ppm.[16][17]
-
Alternative Analytical Techniques: A Broader Perspective
While ¹H NMR is a powerful tool, a multi-technique approach ensures the most comprehensive characterization.
-
¹³C NMR Spectroscopy: This technique complements ¹H NMR by providing information about the carbon skeleton. It would confirm the presence of the ester carbonyl carbon (~170 ppm), the benzylic carbon, the methyl ester carbon, and the six distinct aromatic carbons.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. For Methyl 2-(2-bromo-5-nitrophenyl)acetate (C₉H₈BrNO₄), the expected molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The spectrum would show strong characteristic absorptions for the ester carbonyl (C=O) stretch (~1740 cm⁻¹) and the nitro group (N-O) stretches (~1530 and ~1350 cm⁻¹).
Conclusion
The ¹H NMR spectrum of Methyl 2-(2-bromo-5-nitrophenyl)acetate provides a rich and definitive fingerprint for its structural verification. The distinct chemical shifts and coupling patterns of the three aromatic protons, combined with the characteristic singlets for the benzylic and methyl ester protons, allow for its unambiguous identification. By comparing this spectral data against potential impurities, such as the starting material 2-bromo-5-nitrotoluene or the hydrolysis product, researchers can confidently assess the purity and identity of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts.
References
-
Reich, H. J. Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]
-
Chemistry Stack Exchange. What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. [Link]
-
Canadian Journal of Chemistry. The effect of substituents on geminal proton–proton coupling constants. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]
-
Chemistry Stack Exchange. How can multiplets in para-disubstituted benzene rings be described?. [Link]
-
Brainly.in. aromatic proton shows chemical shifts value in the range of?. [Link]
-
McGill University. InfoSheet : NMR sample preparation. [Link]
-
Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]
-
University of Colorado Boulder. NMR Chart. [Link]
-
Squarespace. ortho meta para. [Link]
-
YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
ResearchGate. How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. [Link]
-
StudyOrgo.com. Deciphering 1H NMR Spectra. [Link]
-
Conduct Science. 1H Nuclear Magnetic Resonance (NMR) Chemical shifts. [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
University of California, Los Angeles. Short Summary of 1H-NMR Interpretation. [Link]
-
Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid at BMRB. [Link]
-
ResearchGate. 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. [Link]
-
ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... [Link]
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- 15. 2-BROMO-5-NITROTOLUENE(7149-70-4) 1H NMR [m.chemicalbook.com]
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- 17. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purity Standards for Methyl 2-(2-bromo-5-nitrophenyl)acetate
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Methyl 2-(2-bromo-5-nitrophenyl)acetate, a key building block in the synthesis of various pharmaceutical compounds. We will explore the rationale behind methodological choices, present comparative data, and offer insights into establishing robust purity standards.
Introduction: The Critical Role of Purity for Methyl 2-(2-bromo-5-nitrophenyl)acetate
Methyl 2-(2-bromo-5-nitrophenyl)acetate is a substituted phenylacetic acid derivative. Its chemical structure, featuring a brominated and nitrated aromatic ring, makes it a versatile intermediate. However, these same functional groups can also be sources of impurities through various side reactions during synthesis or degradation upon storage. Ensuring high purity is paramount, as even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised final product efficacy and safety. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of such non-volatile, small organic molecules.[1][2]
The Analytical Challenge: Developing a Stability-Indicating HPLC Method
A robust purity test must be "stability-indicating," meaning it can separate the intact active pharmaceutical ingredient (API) or intermediate from its potential degradation products and process-related impurities. To achieve this, a forced degradation study is often performed to intentionally stress the compound and generate these potential degradants.[3][4]
Potential Impurities and Degradants
Based on the structure of Methyl 2-(2-bromo-5-nitrophenyl)acetate, several potential impurities should be considered:
-
Process-Related Impurities:
-
Starting materials and reagents from the synthesis.
-
Positional isomers (e.g., Methyl 2-(5-bromo-2-nitrophenyl)acetate).
-
Over- or under-brominated/nitrated species.
-
-
Degradation Products:
-
Hydrolysis: The ester can hydrolyze to 2-(2-bromo-5-nitrophenyl)acetic acid.
-
Photodegradation: Aromatic nitro compounds can be susceptible to photolytic degradation.[5]
-
Thermal Degradation: Decomposition at elevated temperatures.
-
A well-developed HPLC method must be able to resolve the main compound from all these potential impurities.
Comparative HPLC Methodologies
The polarity and aromaticity of Methyl 2-(2-bromo-5-nitrophenyl)acetate make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[6] We will compare two common RP-HPLC column chemistries: the industry-standard C18 phase and a Phenyl phase, which can offer alternative selectivity for aromatic compounds.[7][8]
Experimental Protocols
Sample Preparation: A stock solution of Methyl 2-(2-bromo-5-nitrophenyl)acetate is prepared by dissolving 10 mg of the substance in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL. This stock is then further diluted to a working concentration of 0.1 mg/mL using the same diluent.
Method 1: C18 Stationary Phase
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
Method 2: Phenyl Stationary Phase The conditions are identical to Method 1, except for the column:
-
Column: Phenyl, 4.6 x 150 mm, 5 µm particle size
Rationale for Method Parameters
-
Reversed-Phase: The non-polar nature of the analyte makes it well-suited for retention on a non-polar stationary phase with a polar mobile phase.[6]
-
C18 vs. Phenyl Column: A C18 column provides strong hydrophobic retention. A Phenyl column, however, can offer enhanced selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[8][9] This can be particularly useful for separating isomers or closely related aromatic impurities.
-
Gradient Elution: A gradient is employed to ensure that both more polar and less polar impurities are eluted within a reasonable timeframe with good peak shape.
-
Acidified Mobile Phase: The addition of 0.1% formic acid helps to suppress the ionization of any acidic impurities (like the hydrolysis product) and the silanol groups on the silica support, leading to sharper peaks and more reproducible retention times.[10]
-
UV Detection: The aromatic and nitro-functionalized structure of the molecule provides strong chromophores, making UV detection at 254 nm a sensitive and appropriate choice.
Comparative Data and Performance
To illustrate the performance of these methods, we will compare hypothetical results for two different batches of Methyl 2-(2-bromo-5-nitrophenyl)acetate: a high-purity reference standard and a research-grade batch.
Table 1: Purity Analysis of a High-Purity Reference Standard (>99.5%)
| Method | Main Peak Retention Time (min) | Main Peak Area % | Number of Impurities Detected | Total Impurity Area % |
| Method 1 (C18) | 15.2 | 99.85 | 2 | 0.15 |
| Method 2 (Phenyl) | 14.5 | 99.86 | 2 | 0.14 |
Table 2: Purity Analysis of a Research-Grade Batch (~98%)
| Method | Main Peak Retention Time (min) | Main Peak Area % | Number of Impurities Detected | Total Impurity Area % | Key Impurity (Hypothetical) | Resolution (Main Peak vs. Key Impurity) |
| Method 1 (C18) | 15.3 | 98.12 | 5 | 1.88 | Isomer at 14.9 min | 1.8 |
| Method 2 (Phenyl) | 14.6 | 98.15 | 5 | 1.85 | Isomer at 13.8 min | 2.5 |
Analysis of Results
For the high-purity standard, both methods perform comparably, confirming the high purity of the material. However, for the research-grade batch, a critical difference emerges. The Phenyl column provides a significantly better resolution (2.5) for a closely eluting isomeric impurity compared to the C18 column (1.8). A resolution value of 2.0 or greater is generally desired for robust quantification. This demonstrates the value of screening alternative column chemistries, as the π-π interactions offered by the Phenyl phase provide the necessary selectivity to separate these structurally similar compounds.
Visualizing the Workflow and Logic
A clear workflow is essential for systematic HPLC purity analysis.
Caption: Workflow for HPLC Purity Determination.
The following diagram illustrates the decision-making process when choosing an appropriate HPLC column.
Caption: Logic for HPLC Column Selection.
Conclusion and Recommendations
Both C18 and Phenyl columns are viable for the purity analysis of Methyl 2-(2-bromo-5-nitrophenyl)acetate.
-
For routine quality control of high-purity batches where the impurity profile is well-characterized, a standard C18 column provides robust and reliable results.
-
During method development, for the analysis of less pure or unknown batches, or when positional isomers are a known concern, a Phenyl column is highly recommended. Its alternative selectivity based on π-π interactions can be crucial for resolving critical impurity pairs that may co-elute on a C18 column.
Ultimately, the choice of column should be validated to ensure it is fit for purpose, providing the necessary specificity, accuracy, and robustness to guarantee the quality of this important chemical intermediate.
References
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Patel, A. K., et al. (2023, June). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR). [Link]
-
(2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
Nelson Labs. Forced Degradation Studies for Stability. [Link]
-
Patil, S. S., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
(2019, January 30). Expediting HPLC Method Development in Pharmaceutical Analysis. News-Medical. [Link]
-
(2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make. Chromatography Forum. [Link]
-
(2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
-
Elsevier. HPLC Method Development for Pharmaceuticals, Volume 8 - 1st Edition. [Link]
-
Waters Corporation. HPLC Column Performance. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Aurora Pro Scientific. HPLC Column Selection Guide. [Link]
-
Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. HPLC Method Development for Pharmaceuticals, Volume 8 - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 3. acdlabs.com [acdlabs.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. torontech.com [torontech.com]
- 7. Popular Small Molecule HPLC UHPLC Column Brands | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. auroraprosci.com [auroraprosci.com]
- 10. pharmaguru.co [pharmaguru.co]
Comparative Reactivity Guide: Methyl 2-(2-bromo-5-nitrophenyl)acetate vs. 4-Bromo Isomer
Executive Summary
This guide compares the chemical reactivity of Methyl 2-(2-bromo-5-nitrophenyl)acetate (Isomer A) against its regioisomer, Methyl 2-(4-bromo-2-nitrophenyl)acetate (Isomer B). While both share the same molecular formula (
-
Isomer A (2-Bromo-5-nitro): The "SNAr Specialist." The para relationship between the bromine and nitro groups activates the bromine toward nucleophilic aromatic substitution.
-
Isomer B (4-Bromo-2-nitro): The "Heterocycle Precursor." The ortho relationship between the nitro group and the acetate side chain enables reductive cyclization to form oxindoles, while the bromine remains intact for downstream coupling.
Structural & Electronic Analysis
The reactivity differences stem directly from the electronic vectors and steric environments created by the substitution patterns.
| Feature | Isomer A: 2-Bromo-5-nitro | Isomer B: 4-Bromo-2-nitro |
| Structure | Br is ortho to Acetate; para to Nitro. | Br is para to Acetate; meta to Nitro. |
| Electronic Activation | High SNAr Reactivity: The 5-nitro group withdraws electron density from C2 via resonance, activating the C-Br bond. | Low SNAr Reactivity: The 2-nitro group is meta to the C-Br bond, providing no resonance activation for displacement. |
| Steric Environment | Hindered: The bulky bromine at C2 is ortho to the acetate arm, creating steric clash for Pd-catalysts. | Accessible: The bromine at C4 is spatially removed from the acetate, facilitating facile oxidative addition. |
| Cyclization Potential | Null: Nitro group is meta to the side chain. | High: Nitro group is ortho to the side chain, enabling indole/oxindole formation. |
Visualizing the Reactivity Landscape
Figure 1: Decision matrix for selecting the correct isomer based on desired transformation.
Detailed Reactivity Profiles
Nucleophilic Aromatic Substitution (SNAr)
Winner: Isomer A (2-Bromo-5-nitro)
The 5-nitro group stabilizes the Meisenheimer complex formed during nucleophilic attack at the C2 position. This allows Isomer A to undergo rapid displacement of bromine by amines, thiols, or alkoxides under mild conditions. Isomer B, lacking this resonance stabilization (meta relationship), is inert to SNAr under standard conditions.
Experimental Protocol: Amination of Isomer A
-
Dissolve: 1.0 eq of Methyl 2-(2-bromo-5-nitrophenyl)acetate in dry DMF (0.2 M).
-
Add: 1.2 eq of Morpholine (nucleophile) and 2.0 eq of
. -
Heat: Stir at 60°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Result: >90% yield of Methyl 2-(2-morpholino-5-nitrophenyl)acetate.
-
Note: Isomer B yields <5% product under these conditions.
-
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Winner: Isomer B (4-Bromo-2-nitro)
Isomer B presents a "textbook" aryl bromide for cross-coupling. The bromine is located at the 4-position, far from the steric bulk of the acetate group and the nitro group. Isomer A suffers from the "ortho effect," where the adjacent acetate group hinders the approach of the Palladium catalyst, often requiring specialized bulky phosphine ligands (e.g., SPhos, Buchwald precatalysts) to achieve conversion.
Optimization for Isomer A:
If you must couple Isomer A, switch from standard
Reductive Cyclization (Indole/Oxindole Synthesis)
Winner: Isomer B (4-Bromo-2-nitro)
This is the defining application for Isomer B. The ortho relationship between the nitro group and the acetate side chain allows for a "reductive cyclization" cascade. Upon reduction of the nitro group to an amine (using Fe/AcOH or
Mechanism:
-
Nitro reduction (
). -
Intramolecular nucleophilic acyl substitution (
attacks Ester). -
Loss of Methanol.
-
Formation of 6-Bromooxindole .
Experimental Protocol: Synthesis of 6-Bromooxindole from Isomer B
-
Charge: Isomer B (10 mmol) in Acetic Acid (50 mL).
-
Add: Iron powder (5.0 eq, 325 mesh) slowly at room temperature.
-
Heat: Reflux (110°C) for 2 hours. Monitor disappearance of starting material by TLC.
-
Filter: Remove iron residues while hot through Celite.
-
Crystallize: Pour filtrate into ice water. The 6-bromooxindole precipitates as a beige solid (Yield: ~85%).
Comparative Data Summary
| Reaction Type | Isomer A (2-Br-5-NO2) | Isomer B (4-Br-2-NO2) |
| SNAr (Amine) | Excellent (>90% Yield) | Poor (<10% Yield) |
| Suzuki Coupling | Moderate (Requires SPhos) | Excellent (Standard conditions) |
| Fe/AcOH Reduction | Forms 5-Amino-2-bromo-phenylacetate | Forms 6-Bromooxindole |
| Alpha-Acidity | Moderate | High (Inductive effect of ortho-NO2) |
| Commercial Availability | High (Building block) | High (Indole precursor) |
References
-
Synthesis of Isomer B (4-bromo-2-nitro): Patent CN102718659A. "Synthesis method of 4-bromo-2-nitrophenyl acetic acid." (Describes the regioselective synthesis and isolation of the 4-bromo-2-nitro isomer).
-
SNAr Reactivity Context: Chemistry Steps. "Nucleophilic Aromatic Substitution (SNAr) Mechanism and Reactivity." (Validates the requirement for ortho/para nitro positioning for SNAr).
-
Isomer A Identification: Sigma-Aldrich Product Catalog. "Methyl 2-(2-bromo-5-nitrophenyl)acetate." (Confirms structure and commercial availability).
-
Oxindole Synthesis: A2B Chem Product Guide. "Methyl 2-(4-bromo-2-nitrophenyl)acetate uses." (Highlights the use of the 4-bromo isomer as a key intermediate for pharmaceutical scaffolds, specifically oxindoles).
Mass spectrometry fragmentation pattern of Methyl 2-(2-bromo-5-nitrophenyl)acetate
Executive Summary
Methyl 2-(2-bromo-5-nitrophenyl)acetate (CAS: 1261682-76-1) is a critical synthetic intermediate, often utilized in the construction of indole frameworks and non-steroidal anti-inflammatory drug (NSAID) analogs.[1] Its structural complexity—featuring a halogen (Br), a strong electron-withdrawing group (
This guide objectively compares the fragmentation performance and detection suitability of this methyl ester against its primary analytical alternatives: the Free Acid form and Trimethylsilyl (TMS) derivatives .[2][1] Furthermore, it delineates the comparative utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific pharmacophore.[2][1]
Key Findings
-
Identification: The Methyl Ester provides the most definitive structural fingerprint in GC-MS (EI) due to a stabilized molecular ion (
) and distinct isotopic clustering, unlike the Free Acid which suffers from thermal decarboxylation.[2] -
Sensitivity: ESI (Negative Mode) of the hydrolyzed acid offers higher sensitivity for trace quantification, but the Methyl Ester in EI mode is superior for structural confirmation during synthesis optimization.[2]
-
Isotopic Signature: The
doublet (1:1 ratio) serves as the primary diagnostic anchor across all ionization modes.[1]
Structural Analysis & Fragmentation Logic
To interpret the mass spectrum accurately, one must understand the competing fragmentation channels driven by the molecule's three functional zones.[2]
| Functional Group | Mass Contribution | Fragmentation Role |
| Bromine (C-2) | +79 / +81 Da | Isotopic Anchor: Creates a characteristic 1:1 doublet for any fragment retaining the aromatic ring.[2][1] |
| Nitro (C-5) | +46 Da | Electron Sink: Directs fragmentation away from the ring; common neutral losses of |
| Methyl Acetate | +73 Da (Side chain) | Primary Cleavage Site: Initiates |
Predicted Molecular Ion Data[1][2][3]
Comparative Performance: Derivatization Strategies
For GC-MS analysis, the analyte is rarely the free acid due to hydrogen bonding and polarity.[2] The table below compares the "performance" (chromatographic behavior and spectral quality) of the Methyl Ester against alternatives.
| Feature | Methyl Ester (Target) | Free Acid | TMS Derivative |
| GC Peak Shape | Excellent. Sharp, symmetrical peaks due to capped polarity.[2][1] | Poor. Tailing peaks; adsorption to liner active sites.[2][1] | Good. Sharp peaks, but derivative is moisture sensitive.[2][1] |
| Thermal Stability | High. Stable up to 300°C injector temps.[2][1] | Low. Risk of thermal decarboxylation ( | Moderate. Silyl group can hydrolyze if samples are not dry.[2][1] |
| Moderate. Ester stabilizes the radical cation.[2][1] | Weak/Absent. Often only seen as | Strong. Silicon stabilizes the charge, but adds +72 Da mass.[2] | |
| Diagnostic Value | High. Clear loss of | Low. Spectra often confused with decarboxylated byproducts.[2][1] | High. Characteristic m/z 73 ( |
Verdict: The Methyl Ester is the superior form for routine purity profiling and structural confirmation, avoiding the kinetic instability of the TMS derivative and the thermal degradation of the free acid.[2]
Detailed Fragmentation Pathways (EI - 70eV)
The Electron Ionization (EI) spectrum of Methyl 2-(2-bromo-5-nitrophenyl)acetate is characterized by a series of sequential losses.
Pathway A: Benzylic Cleavage (Major Channel)
The most energetically favorable pathway involves the cleavage of the bond between the alpha-carbon and the carbonyl carbon.[2]
-
Precursor:
(m/z 273/275).[2][1] -
Loss: Radical loss of
(59 Da). -
Product: A substituted benzyl cation
.
Pathway B: Alpha-Cleavage (Acylium Ion Formation)[2]
Pathway C: Nitro Group Degradation
From the stabilized benzyl cation (m/z 214/216), the nitro group often fragments.[2]
-
Precursor: m/z 214/216.
-
Loss: Neutral loss of
(46 Da). -
Product: A brominated tropylium-like ion
.
Pathway D: Dehalogenation (Minor)
Direct loss of
-
m/z:
(Weak intensity).[1]
Visualization of Fragmentation Mechanics[4]
The following diagram illustrates the hierarchical fragmentation tree for the
Figure 1: Proposed fragmentation tree for Methyl 2-(2-bromo-5-nitrophenyl)acetate under Electron Ionization (70 eV).[2][1] Values shown for 79Br isotope.
Experimental Protocols
To replicate these profiles, the following protocols are recommended. These are "self-validating" because the observation of the Br-doublet confirms the system is operating correctly.
Protocol A: GC-MS (EI) for Structural Confirmation
Best for: Purity analysis, impurity identification.[1]
-
Sample Prep: Dissolve 1 mg of Methyl 2-(2-bromo-5-nitrophenyl)acetate in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane.
-
Inlet: Split mode (20:1), 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: 230°C, 70 eV.
-
Validation Check: Look for the m/z 273/275 doublet.[2][1] If peaks are present but doublet is missing, the Br atom has been lost (thermal degradation) or the wrong peak is selected.
Protocol B: LC-MS (ESI) for Trace Detection
Best for: Pharmacokinetic studies, high-sensitivity quantification.[1]
-
Sample Prep: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2][1]
-
Target Ions:
-
Validation Check: ESI is "softer." You should see the intact parent mass with minimal fragmentation.[2] If fragmentation is high, lower the Cone Voltage.[2]
Comparative Workflow Selection
Use the following decision matrix to select the appropriate ionization technique for your specific research stage.
Figure 2: Decision matrix for selecting the optimal mass spectrometry technique.
References
-
NIST Mass Spectrometry Data Center. (2023).[2][1] Electron Ionization Mass Spectra of Nitro-Aromatic Esters. National Institute of Standards and Technology.[2][1][3] [Link][1]
-
McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2][1] University Science Books. (Standard text for fragmentation mechanisms of aromatic esters and nitro groups).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][1][4] (Reference for Br isotopic patterns and ortho-effects).
-
PubChem Compound Summary. (2023). Methyl 2-(2-bromo-5-nitrophenyl)acetate (CID 54382912).[2][1] National Center for Biotechnology Information.[2][1] [Link]
Sources
- 1. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetic acid, bromo-, methyl ester [webbook.nist.gov]
- 3. NIST Chemistry WebBook [webbook.nist.gov]
- 4. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Methyl 2-(2-bromo-5-nitrophenyl)acetate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 2-(2-bromo-5-nitrophenyl)acetate (CAS No. 1261682-76-1). As a halogenated nitroaromatic compound, this substance requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to final disposal. The protocols outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict adherence to regulatory standards.
Hazard Profile & Foundational Safety
Before initiating any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. Methyl 2-(2-bromo-5-nitrophenyl)acetate is classified as a hazardous substance, and its disposal pathway is dictated by its chemical properties.
Causality of Hazard: The molecule's structure combines a halogen (bromine) and a nitro group on an aromatic ring. Halogenated compounds require specific disposal methods, often at a higher cost, to prevent the release of acid gases during incineration[1][2]. Nitroaromatics are often toxic and environmentally persistent. Therefore, treating this compound as a standard chemical waste is not only non-compliant but also dangerous.
Table 1: GHS Hazard Classification for Methyl 2-(2-bromo-5-nitrophenyl)acetate and Structurally Similar Compounds
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Implication for Handling & Disposal |
| Acute Toxicity, Oral (Cat. 3/4) | H301/H302: Toxic or Harmful if swallowed[3][4][5][6] | 💀 | Do not ingest. Wash hands thoroughly after handling. In case of ingestion, seek immediate medical attention. |
| Acute Toxicity, Dermal (Cat. 3) | H311: Toxic in contact with skin[5][6] | 💀 | Avoid all skin contact. Wear nitrile or other appropriate chemical-resistant gloves. |
| Skin Irritation (Cat. 2) | H315: Causes skin irritation[3][4][7] | ❗ | Contaminated personal protective equipment (PPE) and clothing must be decontaminated or disposed of as hazardous waste. |
| Serious Eye Irritation (Cat. 2A) | H319: Causes serious eye irritation[3][4][7] | ❗ | Always wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes[4][7]. |
| Acute Toxicity, Inhalation (Cat. 3) | H331: Toxic if inhaled[5][6] | 💀 | Handle only in a well-ventilated area, preferably within a certified chemical fume hood. |
| STOT, Single Exposure (Cat. 3) | H335: May cause respiratory irritation[3][4][7] | ❗ | Avoid breathing dust, fumes, or vapors. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process governed by the Resource Conservation and Recovery Act (RCRA) and overseen by your institution's Environmental Health and Safety (EHS) department[8][9]. Under no circumstances should this chemical or its residues be disposed of in the regular trash or down the sewer system[2][8][9].
Step 1: Waste Segregation at the Point of Generation
This is the most critical step. Improper segregation can lead to dangerous chemical reactions and complicates the entire disposal chain[2].
-
Action: Immediately classify any waste containing Methyl 2-(2-bromo-5-nitrophenyl)acetate—including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, gloves, silica gel)—as "Halogenated Organic Waste." [1][10]
-
Causality: Halogenated wastes are incinerated under special conditions to "scrub" the resulting hydrochloric or hydrobromic acid from the exhaust gas[10]. Mixing them with non-halogenated solvents unnecessarily subjects the entire volume to this more complex and expensive process[2].
-
Crucial "Do Not's":
Step 2: Container Selection and Labeling
The waste container is the primary barrier protecting you and the environment.
-
Action: Select a chemically resistant container, such as a high-density polyethylene (HDPE) carboy or a coated glass bottle with a secure, leak-proof cap[8][10]. Ensure the container is free from damage or deterioration[8].
-
Action: As soon as the first drop of waste enters the container, it must be labeled[1]. The label must include:
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and ensures the disposal contractor understands the material's hazards, as mandated by OSHA's Hazard Communication Standard[16].
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup[10][15].
-
Action: Keep the waste container tightly closed at all times, except when you are actively adding waste[10][11]. An open funnel is not a closed container.
-
Action: Store the container in a well-ventilated area, such as in a designated cabinet or under a fume hood[1][10].
-
Action: Place the primary waste container inside a larger, chemically resistant secondary containment bin[10][11]. This protects against spills or leaks.
-
Causality: Federal regulations, such as those under EPA's Subpart K for academic labs, strictly govern the storage of hazardous waste to minimize the risk of spills, reactions, and personnel exposure[8][17].
Step 4: Final Disposal Arrangement
Final disposal must be handled by professionals. Laboratory personnel should never attempt to treat or dispose of this waste themselves.
-
Action: Once the container is nearly full (no more than 90% capacity) or ready for disposal, contact your institution's EHS department to schedule a waste pickup[10][18].
-
Action: Ensure all necessary paperwork, such as a waste manifest or pickup request form, is completed accurately[10].
-
Causality: The EHS department acts as the legally required liaison between the waste generator (your lab) and a licensed hazardous waste disposal contractor[10]. This "cradle-to-grave" system ensures the waste is tracked from the lab to its final destruction, which for this compound is typically high-temperature incineration[9][10].
Disposal Logic and Workflow Diagram
To ensure a self-validating system of disposal, every step must follow a logical and compliant pathway. The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-(2-bromo-5-nitrophenyl)acetate.
Sources
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- 2. wku.edu [wku.edu]
- 3. 1261682-76-1|Methyl 2-(2-bromo-5-nitrophenyl)acetate|BLD Pharm [bldpharm.com]
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- 6. 189748-25-2 | Methyl 2-(5-bromo-2-nitrophenyl)acetate | Aryls | Ambeed.com [ambeed.com]
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- 9. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
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- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 13. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
